molecular formula C19H22N2O2 B13976641 1-(Diphenylmethyl)-N-methoxy-N-methylazetidine-3-carboxamide CAS No. 359402-66-7

1-(Diphenylmethyl)-N-methoxy-N-methylazetidine-3-carboxamide

Cat. No.: B13976641
CAS No.: 359402-66-7
M. Wt: 310.4 g/mol
InChI Key: SPJRAPIZGNKNHH-UHFFFAOYSA-N
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Description

1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide is a synthetic organic compound with a complex structure. It is characterized by the presence of a benzhydryl group, a methoxy group, and a methylazetidine carboxamide moiety.

Preparation Methods

The synthesis of 1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzhydryl group: This step often involves the use of benzhydryl chloride or similar reagents under basic conditions.

    Methoxylation and methylation:

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide can be compared with other similar compounds, such as:

    N-benzyl-N-methylazetidine-3-carboxamide: Similar structure but lacks the methoxy group.

    1-benzhydryl-N-methylazetidine-3-carboxamide: Similar structure but lacks the methoxy group.

    N-methoxy-N-methylazetidine-3-carboxamide: Similar structure but lacks the benzhydryl group.

These comparisons highlight the unique features of 1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide, such as the presence of both the benzhydryl and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

359402-66-7

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

1-benzhydryl-N-methoxy-N-methylazetidine-3-carboxamide

InChI

InChI=1S/C19H22N2O2/c1-20(23-2)19(22)17-13-21(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3

InChI Key

SPJRAPIZGNKNHH-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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